molecular formula C19H25N5O2 B5648828 2-morpholin-4-yl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidine-4,6-diamine

2-morpholin-4-yl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidine-4,6-diamine

Cat. No. B5648828
M. Wt: 355.4 g/mol
InChI Key: MEMPTFLOJZDRJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, utilizing starting materials with morpholine and pyrimidine structures to introduce various functional groups and achieve the desired molecular architecture. For instance, the synthesis of heterocyclic systems containing pyrimido and thieno fragments demonstrates the complexity and creativity involved in constructing such molecules, highlighting the use of cyclization, condensation, and rearrangement reactions (Sirakanyan et al., 2018).

Molecular Structure Analysis

The structural elucidation of these compounds is typically achieved through spectroscopic methods such as NMR, MS, and sometimes X-ray crystallography. These techniques provide insights into the molecular geometry, electronic structure, and the nature of substituents affecting the compound's overall properties. For example, the study of pyrimidine linked with morpholinophenyl derivatives offers insights into the molecular framework and substituent effects on the compound's behavior (Gorle et al., 2016).

Chemical Reactions and Properties

The reactivity of such compounds can involve nucleophilic substitutions, electrophilic additions, or cycloadditions, depending on the functional groups present. The ability to undergo Dimroth rearrangement, as mentioned in the synthesis of new heterocyclic systems, highlights the chemical versatility of these molecules (Sirakanyan et al., 2018).

properties

IUPAC Name

2-morpholin-4-yl-4-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c20-17-12-18(23-19(22-17)24-6-9-25-10-7-24)21-13-14-5-8-26-16-4-2-1-3-15(16)11-14/h1-4,12,14H,5-11,13H2,(H3,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMPTFLOJZDRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CC1CNC3=NC(=NC(=C3)N)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-morpholin-4-yl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidine-4,6-diamine

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